N4-Benzoyl-2'-fluoro-2'-deoxycytidine

Overview

Description

N4-Benzoyl-2’-fluoro-2’-deoxycytidine is an organic intermediate . It has been used in the synthesis of oligonucleotides and has shown promising pharmacological potential to combat a range of viral infections .

Synthesis Analysis

The synthesis of N4-Benzoyl-2’-fluoro-2’-deoxycytidine involves several steps. An efficient process to synthesize 5’-O-dimethoxytrityl-N4-benzoyl-5-methyl-2’-deoxycytidine in high yield and quality has been described . The final benzoylation was improved by developing a method to selectively hydrolyze benzoyl ester impurities .Molecular Structure Analysis

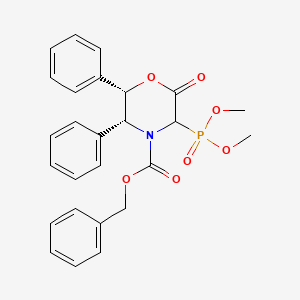

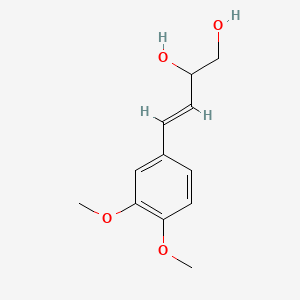

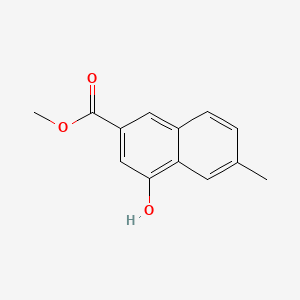

The molecular formula of N4-Benzoyl-2’-fluoro-2’-deoxycytidine is C16H16FN3O5 . The exact mass is 331.11682065 g/mol and the monoisotopic mass is also 331.11682065 g/mol .Chemical Reactions Analysis

N4-Benzoyl-2’-fluoro-2’-deoxycytidine is used as an organic intermediate . It is used in the synthesis of oligonucleotides and has shown promising pharmacological potential to combat a range of viral infections .Physical And Chemical Properties Analysis

The physical and chemical properties of N4-Benzoyl-2’-fluoro-2’-deoxycytidine include a molecular weight of 331.32 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 112 Ų .Scientific Research Applications

Mechanisms of Action and Antiviral Potency

N4-Benzoyl-2'-fluoro-2'-deoxycytidine, as part of fluorinated nucleoside analogs, plays a crucial role in antiviral research, particularly in the context of HIV. Studies have shown that modifications like fluorine substitution at specific positions of the nucleoside structure can significantly alter the kinetic parameters and efficiency of nucleotide incorporation by HIV-1 reverse transcriptase. This alteration potentially explains the enhanced potency of these nucleosides against HIV-1. The research underscores the importance of subtle structural changes in nucleoside analogs and their impact on antiviral activity and resistance mechanisms, providing insights for the development of more effective antiviral agents (Ray et al., 2003).

Anticancer Applications

In the realm of cancer therapy, fluorinated nucleoside analogs, including derivatives similar to N4-Benzoyl-2'-fluoro-2'-deoxycytidine, have been a focus due to their ability to interfere with DNA replication and repair mechanisms. These compounds are incorporated into DNA, leading to structural perturbations and decreased stability of the DNA duplex. Such interactions are crucial for understanding the drug's effects on the activities of proteins required for DNA replication and repair, which in turn helps in designing novel anticancer drugs. This aspect of research points towards the potential utility of fluorinated nucleosides in enhancing the potency and selectivity of anticancer agents by targeting specific enzymes and pathways involved in cancer cell proliferation (Gmeiner, 2002).

Enhancing Drug Potency and Selectivity

The incorporation of fluorine atoms into nucleoside analogs, as exemplified by N4-Benzoyl-2'-fluoro-2'-deoxycytidine, is a strategy to enhance drug potency and selectivity. This approach is based on fluorine's unique properties, such as its small size, high electronegativity, and ability to form stable C-F bonds. These properties can influence the drug's interaction with biological targets, including enzymes and nucleic acids, leading to improved therapeutic outcomes. Research in this area continues to explore the multifaceted roles of fluorinated compounds in drug development, aiming to exploit their potential for creating more effective and targeted therapies (Gmeiner, 2020).

Mechanism of Action

Target of Action

N4-Benzoyl-2’-fluoro-2’-deoxycytidine is a synthetic nucleoside analog of the natural nucleoside deoxycytidine (dC) . The primary target of this compound is DNA polymerase , an enzyme that plays a crucial role in DNA replication .

Mode of Action

As a competitive inhibitor of DNA polymerase, N4-Benzoyl-2’-fluoro-2’-deoxycytidine interacts with its target by mimicking the natural substrate, deoxycytidine . This results in the inhibition of DNA replication, thereby affecting the growth and proliferation of cells .

Biochemical Pathways

The compound’s action primarily affects the DNA replication pathway . By inhibiting DNA polymerase, it disrupts the normal replication process, leading to a halt in cell division and growth . The downstream effects of this disruption can vary, but they often result in cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The molecular and cellular effects of N4-Benzoyl-2’-fluoro-2’-deoxycytidine’s action primarily involve the inhibition of DNA replication. This leads to a halt in cell division and growth, which can result in cell death . In vitro studies have shown that it inhibits replication in viruses, bacteria, and eukaryotic cells . It has also been shown to inhibit tumor cell growth in animal models .

properties

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O5/c17-12-13(22)10(8-21)25-15(12)20-7-6-11(19-16(20)24)18-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,21-22H,8H2,(H,18,19,23,24)/t10-,12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCOKFXBQWNMHE-BPGGGUHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001291107 | |

| Record name | N-Benzoyl-2′-deoxy-2′-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146954-76-9 | |

| Record name | N-Benzoyl-2′-deoxy-2′-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146954-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-2′-deoxy-2′-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine](/img/structure/B599947.png)

![Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)](/img/structure/B599949.png)

![[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid](/img/structure/B599951.png)